molecular formula C7H8N2O2 B087028 N-Methyl-4-nitroaniline CAS No. 100-15-2

N-Methyl-4-nitroaniline

Cat. No. B087028
CAS RN: 100-15-2
M. Wt: 152.15 g/mol
InChI Key: XIFJZJPMHNUGRA-UHFFFAOYSA-N
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Description

N-Methyl-4-nitroaniline is a chemical compound extensively used in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline, serving as an intermediate. It also finds application in gum inhibitors, poultry medicines, and as a corrosion inhibitor due to its unique chemical properties. The compound is additionally utilized in the synthesis of insensitive explosives as an additive to lower the melting temperature of energetic materials (Viswanath, Ghosh, & Boddu, 2018).

Synthesis Analysis

Several synthesis methods have been developed for N-Methyl-4-nitroaniline. The optimal synthesis involves using 4-chloronitrobenzene, diethanolamine, and N-methylformamide, with the process optimized through single factor experiments (Chen Di-wei, 2010). Furthermore, modifications in synthesis techniques, such as separating acetylation and nitration steps, have led to improved control over reaction temperatures and higher yields and purity of the product (Sun Cheng-hui, 2009).

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines reveals that the N-nitroamino group is almost planar, with a shortened N7-N8 bond and a strong deficit of electron density on the N8 atom. The dihedral angle between the planes of the N-nitroamino group and the benzene ring makes conjugation between these fragments impossible, indicating that the N-nitroamino group acts as a weak electron donor with respect to the nitro groups in the aromatic ring (V. Prezhdo et al., 2006).

Chemical Reactions and Properties

N-Methyl-4-nitroaniline participates in various chemical reactions, including hydrogen bonding, which significantly influences its physical and chemical properties. For instance, molecules of 2-methyl-4-nitroaniline are linked into a three-dimensional framework through N--H...O hydrogen bonds, demonstrating the importance of hydrogen bonding in its structure and reactivity (G. Ferguson et al., 2001).

Physical Properties Analysis

The physical properties of N-Methyl-4-nitroaniline, such as melting points and solubility, are crucial for its application in various industries. The introduction of nitro and methyl groups significantly affects its optical properties, making it a candidate for nonlinear optical materials due to its second harmonic generation efficiency (H. Hashimoto et al., 1997).

Chemical Properties Analysis

The chemical properties of N-Methyl-4-nitroaniline, including its reactivity and stability, are influenced by the presence of nitro and methyl groups. Its participation in hydrogen bonding and its role as an electron donor or acceptor in various reactions highlight its versatility in chemical synthesis and applications. The specific interactions and transformations it undergoes, such as N-demethylation and subsequent oxidation reactions, underline the complexity of its behavior in chemical environments (Fazlurrahman Khan et al., 2013).

Scientific Research Applications

1. Stabilizer for Nitrocellulose

  • Application Summary: MNA is used as a stabilizer for nitrocellulose (NC), a highly flammable polymer widely used in military and civilian applications, including propellants and explosives .
  • Methods of Application: An isothermal decomposition dynamics research method was used to investigate the influence of MNA on the thermal stability of NC. The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC (3 wt%) composite .
  • Results: The thermal decomposition activation energy of NC/MNA (3 wt%) was significantly increased compared with that of pure NC, indicating that the thermal stability of NC was increased with stabilizer MNA addition. The storage life of NC and MNA/NC (3 wt%) composite was estimated using Berthelot equation. It was found that if the decomposition extent reaches 0.1% as the end of life criterion, 3 wt% stabilizer MNA addition significantly extended the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K) with the life extension rate reaching 135.6% .

2. Additive in the Synthesis of Insensitive Explosives

  • Application Summary: MNA is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives .
  • Methods of Application: MNA is added during the synthesis process of the explosives. The specific methods and procedures can vary depending on the type of explosive being synthesized .
  • Results: The addition of MNA reduces the melting temperature of the energetic materials, making the synthesis process more manageable and the resulting explosives more stable .

3. Building Block for Organic Synthesis

  • Application Summary: MNA is a valuable precursor for the synthesis of diverse compounds. It is used as a building block in the creation of dyes, pharmaceuticals, and agrochemicals .
  • Methods of Application: The specific methods and procedures can vary depending on the type of compound being synthesized. Generally, MNA can undergo several chemical reactions to yield different derivatives .
  • Results: The derivatives of MNA are utilized in pharmaceuticals, agrochemicals, and other organic synthesis processes .

4. Additive in Polymer Formulations

  • Application Summary: MNA is used as an additive in polymer formulations to enhance thermal and UV stability . Polymers like polyvinyl chloride (PVC) can experience degradation when exposed to heat or sunlight .
  • Methods of Application: MNA is added during the polymer formulation process. The specific methods and procedures can vary depending on the type of polymer being formulated .
  • Results: The addition of MNA enhances the thermal and UV stability of the polymers, making them more durable and resistant to degradation .

5. Stabilizer for Gunpowder

  • Application Summary: MNA is used as a stabilizer for gunpowder .
  • Methods of Application: MNA is added during the gunpowder formulation process. The specific methods and procedures can vary depending on the type of gunpowder being formulated .
  • Results: The addition of MNA enhances the stability of the gunpowder, making it more durable and resistant to degradation .

6. Desensitizing Agent for Molten Cast Explosive TNAZ

  • Application Summary: MNA is used as a desensitizing agent for molten cast explosive TNAZ .
  • Methods of Application: MNA is added during the synthesis process of the explosives. The specific methods and procedures can vary depending on the type of explosive being synthesized .
  • Results: The addition of MNA reduces the sensitivity of the energetic materials, making the synthesis process more manageable and the resulting explosives more stable .

Safety And Hazards

N-Methyl-4-nitroaniline is a potentially hazardous substance. Exposure to high concentrations may cause irritation of the respiratory tract, nose, and eyes. Prolonged contact with skin may cause dermatitis and other skin problems . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

N-Methyl-4-nitroaniline is an attractive candidate for its capability to retain the nitrogen oxides, good thermal stability, and facile synthesis from abundant and inexpensive starting materials . It is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives .

properties

IUPAC Name

N-methyl-4-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3
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InChI Key

XIFJZJPMHNUGRA-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H8N2O2
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DSSTOX Substance ID

DTXSID7025635
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Molecular Weight

152.15 g/mol
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Physical Description

N-methyl-4-nitroaniline appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder. (NTP, 1992), Brownish-yellow or yellow solid; [CAMEO] Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.201 at 311 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00764 [mmHg]
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Product Name

N-Methyl-4-nitroaniline

CAS RN

100-15-2
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Melting Point

306 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

1-Chloro-4-nitro-benzene (5.0 g, 31.7 mmol) was added to excess aqueous methylamine solution-(40%, 30 mL) and heated in a pressure bomb for 16 h. The reaction mass was cooled to room temperature and a solid filtered off. The filtrate was evaporated to dryness and the combined solids were purified by trituration with pentane to afford methyl-(4-nitro-phenyl)-amine (4.5 g, 93%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
507
Citations
L Luo, B Jin, Z Chai, Q Huang, S Chu, R Peng - Cellulose, 2019 - Springer
… Considering the currently reported stabilizers, strikingly, N-methyl-4-nitroaniline (MNA) is an attractive candidate for NC stabilization because of its appealing capability to retain the …
Number of citations: 22 link.springer.com
VM Boddu, K Abburi, SW Maloney… - Journal of hazardous …, 2008 - Elsevier
Accurate information on physicochemical properties of an organic contaminant is essential for predicting its environmental impact and fate. These properties also provide invaluable …
Number of citations: 26 www.sciencedirect.com
MS Elliot, FJ Smith, AM Fraser - Propellants, Explosives …, 2000 - Wiley Online Library
… has proved versatile and using this methodology the N-nitroso derivatives (7, 10, 11, 12) of N-ethylaniline, N-ethyl-2-nitroaniline, N-ethyl-4-nitroaniline and N-methyl-4-nitroaniline have …
Number of citations: 12 onlinelibrary.wiley.com
R Lakshmi, P Prabukanthan - European Journal of Engineering and …, 2017 - ej-eng.org
… In the present work an attempt has been made to grow Nmethyl-4-nitroaniline isophthalic acid (NMNAIPA) adduct single crystal by the slow evaporation method. The grown crystal (…
Number of citations: 5 ej-eng.org
CM Arnett, G Rodriguez, SW Maloney - Microbes and environments, 2009 - jstage.jst.go.jp
Clone libraries were used to evaluate the effects of 2, 4-dinitroanisole (DNAN) and n-methyl-4-nitroaniline (MNA) on bacterial populations within three anaerobic bioreactors. Prior to the …
Number of citations: 33 www.jstage.jst.go.jp
F Khan, B Vyas, D Pal, SS Cameotra - Plos one, 2013 - journals.plos.org
N-Methyl-4-nitroaniline (MNA) is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives. Although the biotransformation of …
Number of citations: 4 journals.plos.org
R Lakshmi, P Prabukanthan - J. Sci. Res, 2017 - researchgate.net
… N-methyl-4-nitroaniline. In this series, we have chosen organic compound N-methyl-4-nitroaniline … and characterized of organic single crystal of N- methyl-4-nitroaniline (NMNA) by slow …
Number of citations: 2 www.researchgate.net
K Gajda, Z Daszkiewicz, E Kozubek… - Crystal growth & …, 2014 - ACS Publications
… The electron density of three isomeric molecules, ie, N-methyl-2-nitroaniline, N-methyl-3-nitroaniline, and N-methyl-4-nitroaniline, was calculated theoretically through the multipolar …
Number of citations: 7 pubs.acs.org
KA Horn, A Nahata - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… All of the neighboring DBNMNA mol- ecules are ordered in infinite polar chains, closely resembling those in N-methyl-4-nitroaniline crystals. This polar ordering may be a structural …
Number of citations: 4 scripts.iucr.org
D Pegu - Int. J. Sci. Res, 2014 - Citeseer
The ground state geometrical energy, dipole moment, polarizability and first static hyperpolarizability of para-nitroaniline (PNA), 2-methyl-4-nitroaniline (MNA), N-methyl-4-nitroaniline (…
Number of citations: 12 citeseerx.ist.psu.edu

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